N-(1-cyanocycloheptyl)-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}acetamide
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Overview
Description
N-(1-cyanocycloheptyl)-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}acetamide: is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a cyanocycloheptyl group and a spirocyclic structure containing both oxygen and nitrogen atoms.
Preparation Methods
The synthesis of N-(1-cyanocycloheptyl)-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}acetamide involves several steps:
Cyanoacetylation of Amines: This method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives.
Prins/Pinacol Reaction: A novel Lewis acid-catalyzed Prins/pinacol cascade process has been developed for the synthesis of oxaspirocycles from aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol.
Chemical Reactions Analysis
N-(1-cyanocycloheptyl)-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}acetamide undergoes various chemical reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which are common in organic synthesis.
Substitution Reactions: The active hydrogen on the cyanoacetamide moiety can participate in various substitution reactions.
Aminocarbonylation: This reaction involves the use of palladium-catalyzed aminocarbonylation to form acrylamides.
Scientific Research Applications
N-(1-cyanocycloheptyl)-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-cyanocycloheptyl)-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity and leading to its observed biological effects .
Comparison with Similar Compounds
N-(1-cyanocycloheptyl)-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}acetamide can be compared with other similar compounds:
U-47700: A synthetic opioid with a similar acetamide structure.
1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Compounds: These compounds share the spirocyclic structure and are used in similar applications.
Properties
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3/c18-14-16(5-3-1-2-4-6-16)19-15(21)13-20-9-7-17(8-10-20)22-11-12-23-17/h1-13H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNGYXAUCBFHSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CN2CCC3(CC2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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